Leptosphaerodione
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Overview
Description
Preparation Methods
Leptosphaerodione is typically isolated from the fermentation of the fungus Stagonospora convolvuli . The isolation process involves the extraction of organic compounds from the fungal culture, followed by purification using chromatographic techniques . The structure of this compound is elucidated using spectroscopic methods such as NMR and MS .
Chemical Reactions Analysis
Leptosphaerodione undergoes various chemical reactions, including oxidation and reduction . It is known to inhibit the ubiquitin-proteasome system (UPS), demonstrating cytotoxic effects in HeLa cells with an IC50 value of 3.2 μM . The compound’s reactivity is influenced by its functional groups, which participate in these reactions under specific conditions .
Scientific Research Applications
Mechanism of Action
Leptosphaerodione exerts its effects by inhibiting the ubiquitin-proteasome system (UPS), which is crucial for protein degradation in cells . This inhibition leads to the accumulation of ubiquitinated proteins, resulting in cytotoxicity and cell death . The compound’s molecular targets include key enzymes involved in the UPS pathway .
Comparison with Similar Compounds
Leptosphaerodione is structurally related to other polyketides such as elsinochrome A and laccaridione C . These compounds share similar biosynthetic pathways and exhibit bioactive properties . this compound is unique in its potent inhibition of the ubiquitin-proteasome system, distinguishing it from other related compounds .
Similar Compounds
Elsinochrome A: Another polyketide from Stagonospora convolvuli, known for its phytotoxic effects.
Laccaridione C: A bioactive polyketide with cytotoxic properties against cancer cell lines.
This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
10-hydroxy-7-methoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C21H22O5/c1-5-11(2)6-12(3)16-8-13-7-14-9-17(25-4)20(23)21(24)18(14)19(22)15(13)10-26-16/h6-9,11,22H,5,10H2,1-4H3/b12-6+ |
InChI Key |
YIEXBFWEBRLCNL-WUXMJOGZSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |
Canonical SMILES |
CCC(C)C=C(C)C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |
Origin of Product |
United States |
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